molecular formula C29H24N4O3S B2588369 N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1114915-78-4

N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2588369
CAS RN: 1114915-78-4
M. Wt: 508.6
InChI Key: CAEYXFSZNMZPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C29H24N4O3S and its molecular weight is 508.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Structure

Research by Subasri et al. (2016) on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides highlights the significance of studying the crystal structures of complex molecules. These compounds exhibit a folded conformation, emphasizing the role of intramolecular hydrogen bonding in stabilizing such conformations. This study aids in understanding the structural intricacies of pyrimidine derivatives, which can be crucial for the design of new drugs and materials (Subasri et al., 2016).

Medicinal Chemistry and Antitumor Activity

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives as antitumor agents have been explored, demonstrating the therapeutic potential of these compounds. Gangjee et al. (2005) designed classical antifolates that inhibit human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activity. This research underscores the versatility of pyrimidine scaffolds in developing antitumor agents (Gangjee et al., 2005).

Antimicrobial Activity

The antimicrobial properties of heterocyclic compounds derived from pyrimidine have been studied, indicating the potential of these molecules in addressing bacterial and fungal infections. Kerru et al. (2019) developed novel thienopyrimidine derivatives with significant antimicrobial potency, showcasing the broad applicability of pyrimidine derivatives in developing new antimicrobial agents (Kerru et al., 2019).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c1-19(34)21-12-14-23(15-13-21)30-26(35)18-37-29-32-25-16-24(22-10-6-3-7-11-22)31-27(25)28(36)33(29)17-20-8-4-2-5-9-20/h2-16,31H,17-18H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYXFSZNMZPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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